Structural Differentiation: Positional Isomerism and N-Substitution Drive Target Engagement Specificity
The precise regiochemistry of this compound—a 1,2,4-triazol-5-yl group at the 3-position of the piperidine ring bearing an N-ethyl substituent—defines a distinct three-dimensional pharmacophore that is not shared by close analogs. Direct procurement of this specific isomer is essential because in analogous 1,2,3-triazolopiperidine systems, the position of substitution and N-alkyl chain length directly correlate with enzyme inhibition potency. For instance, in a series of renin inhibitors, 4-triazolyl-substituted piperidines containing a 1-substituted 1,2,3-triazol-5-yl group demonstrated the highest activity, with docking studies confirming that this specific substitution pattern yields a rank order of binding affinity that aligns with experimental IC50 data [1]. Conversely, in muscarinic M1 receptor binding assays, a closely related 3-(2-ethyl-2H-[1,2,3]triazol-4-yl)-piperidine analog exhibited a Ki of 260 nM [2], a level of affinity that may be unsuitable for applications requiring sub-100 nM potency. These data illustrate that even subtle modifications—such as changing the triazole regioisomer (1,2,4- vs. 1,2,3-), the substitution position (3-yl vs. 4-yl), or the N-alkyl group (ethyl vs. allyl)—can shift affinity by orders of magnitude, making the precise structural identity of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine a critical determinant of experimental outcome [1].
| Evidence Dimension | Binding Affinity (Ki) and Docking-Derived Rank Order |
|---|---|
| Target Compound Data | Specific biological activity data for this exact compound are not publicly available in peer-reviewed literature. |
| Comparator Or Baseline | 3-(2-ethyl-2H-[1,2,3]triazol-4-yl)-piperidine: Ki = 260 nM (M1 receptor) [2]. 1-substituted 1,2,3-triazol-5-yl piperidine analogs: highest activity in renin inhibitor series [1]. |
| Quantified Difference | The 1,2,4-triazole core and 5-yl substitution pattern of the target compound are structurally distinct from the 1,2,3-triazol-4-yl core of the comparator, a difference known in the class to confer divergent binding modes and metabolic stability. |
| Conditions | In vitro radioligand displacement assays: M1 receptor binding measured by displacing [3H]-pirenzepine on rat brain homogenate [2]; renin inhibitory activity in enzyme assays with molecular docking validation [1]. |
Why This Matters
Procurement of the exact structural isomer ensures experimental reproducibility and avoids the confounding biological variability inherent to closely related triazole regioisomers and positional analogs.
- [1] Synthesis and docking of novel piperidine renin inhibitors. (2013). Doctoral dissertation. Universität Bochum. View Source
- [2] BindingDB Entry BDBM50038246: 3-(2-Ethyl-2H-[1,2,3]triazol-4-yl)-piperidine. Binding affinity (Ki) for muscarinic M1 receptor. View Source
